molecular formula C11H23I2NO4 B13329677 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B13329677
M. Wt: 487.11 g/mol
InChI Key: BWTHBUAJMGTDEW-UHFFFAOYSA-M
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Description

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with the molecular formula C11H23I2NO4. It is known for its unique structure, which includes multiple ethoxy groups and an iodoacetoxy moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide typically involves multiple steps. One common method includes the reaction of iodoacetic acid with ethylene glycol to form iodoacetoxyethanol. This intermediate is then reacted with additional ethylene glycol units to extend the ethoxy chain. Finally, the resulting compound is quaternized with trimethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The ester linkage in the iodoacetoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the iodoacetoxy group.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodoacetoxy moiety.

Scientific Research Applications

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies involving cellular uptake and transport mechanisms due to its quaternary ammonium group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged cellular components, facilitating its uptake and transport within cells. The iodoacetoxy group can undergo substitution reactions, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the quaternary ammonium group.

    2-Iodoacetoxyethanol: A simpler compound with fewer ethoxy groups.

Uniqueness

2-(2-(2-(2-Iodoacetoxy)ethoxy)ethoxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of multiple ethoxy groups, an iodoacetoxy moiety, and a quaternary ammonium group. This combination imparts distinctive chemical properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H23I2NO4

Molecular Weight

487.11 g/mol

IUPAC Name

2-[2-[2-(2-iodoacetyl)oxyethoxy]ethoxy]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C11H23INO4.HI/c1-13(2,3)4-5-15-6-7-16-8-9-17-11(14)10-12;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

BWTHBUAJMGTDEW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOCCOCCOC(=O)CI.[I-]

Origin of Product

United States

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